![molecular formula C11H15ClN2 B1383707 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride CAS No. 95271-71-9](/img/structure/B1383707.png)
1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride
Overview
Description
“1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole derivatives has been well studied due to their importance as bioactive scaffolds . For instance, 1,2,4,5-Tetrasubstituted imidazole compounds were obtained by the treatment of purified imidazole compounds with benzyl chloride in the presence of sodium hydride . Another synthetic route involves the nucleophilic substitution of the 1-NH of ethyl 5-methyl-1H-imidazole-4-carboxylate by (bromomethyl)benzene in DMF at room temperature under basic conditions .
Molecular Structure Analysis
The molecular structure of “1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride” can be analyzed based on its parent structure, imidazole. Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Therapeutic Potential
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Potential
Some imidazole derivatives have shown good scavenging potential, which can be used as antioxidants .
Synthesis of Functional Molecules
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
Catalyst in Curing Reaction
1-Benzyl-2-methylimidazole may be employed as a catalyst to investigate the effect of catalysts on the curing reaction of the biphenyl epoxy .
Antihistaminic Agent
Clemizole, a drug containing the 1, 3-diazole ring, is used as an antihistaminic agent .
Antiulcer Agent
Omeprazole and pantoprazole, which contain the 1, 3-diazole ring, are used as antiulcer agents .
Antihelmintic Agent
Thiabendazole, a drug containing the 1, 3-diazole ring, is used as an antihelmintic agent .
Future Directions
Imidazole and its derivatives have become an important synthon in the development of new drugs . The recent advances in the synthesis of substituted imidazoles highlight the potential for future research in this area . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . This review will provide new initiatives to the chemists towards the synthesis of imidazole .
properties
IUPAC Name |
1-benzyl-2-methyl-4,5-dihydroimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-10-12-7-8-13(10)9-11-5-3-2-4-6-11;/h2-6H,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZFELXEWGAVLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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